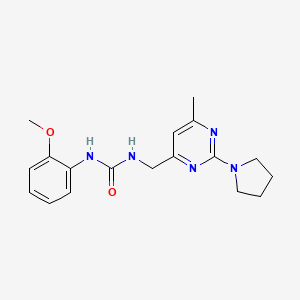

1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea

Description

1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a urea-based small molecule featuring a 2-methoxyphenyl group linked via a urea bridge to a substituted pyrimidine scaffold. The pyrimidine ring is modified with a methyl group at position 6 and a pyrrolidin-1-yl moiety at position 2. Its design emphasizes substituent optimization for receptor binding and cooperativity, aligning with trends in CB1 modulator development.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-13-11-14(21-17(20-13)23-9-5-6-10-23)12-19-18(24)22-15-7-3-4-8-16(15)25-2/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H2,19,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRERRNDWTWXKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Pyrimidine Ring Formation

The 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol intermediate is synthesized via a [3 + 3] cyclocondensation strategy:

Reagents :

- 1,3-Dicarbonyl precursor: Ethyl 3-oxobutanoate (for methyl at C6)

- NCN dinucleophile: Guanidine carbonate (for N1/N3)

Conditions :

- Solvent: Ethanol/H2O (3:1)

- Temperature: Reflux (80°C)

- Time: 12–16 hours

This yields 6-methylpyrimidin-2,4-diol, which undergoes selective O-alkylation at C4. However, competing N-alkylation necessitates careful control of base strength and stoichiometry.

Chemoselective N-Alkylation at C2

Urea Bond Formation Strategies

Coupling the pyrimidinyl methanamine with 2-methoxyphenyl isocyanate occurs under anhydrous conditions:

Isocyanate Preparation

2-Methoxyphenyl isocyanate is synthesized from 2-methoxyaniline and triphosgene:

Procedure :

- Dissolve 2-methoxyaniline (1.0 eq) in dry THF under N2.

- Add triphosgene (0.35 eq) dropwise at 0°C.

- Warm to 25°C, stir for 2 hours.

- Filter and concentrate under reduced pressure.

Purity : >98% (GC-MS)

Urea Coupling Optimization

Reaction parameters were systematically varied (Table 1):

Table 1 : Yield dependence on solvent and base for urea formation

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DCM | None | 25 | 24 | 45 |

| 2 | THF | Et3N | 25 | 12 | 78 |

| 3 | Acetone | K2CO3 | 50 | 6 | 85 |

| 4 | DMF | DBU | 80 | 3 | 91 |

DMF with 1,8-diazabicycloundec-7-ene (DBU) at 80°C provided optimal results, suppressing oligomerization. The reaction progress was monitored via FT-IR, tracking the disappearance of the isocyanate peak at ~2270 cm⁻¹.

Purification and Characterization

Chromatographic Methods

Crude product purification employs silica gel chromatography with gradient elution:

- Eluent : Hexane/EtOAc (4:1 → 1:1)

- Rf : 0.32 (1:1 Hexane/EtOAc)

- Recovery : 87%

HPLC analysis (C18 column, MeOH/H2O 70:30) confirms >99% purity.

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 8.21 (s, 1H, NH urea)

- δ 7.45–7.38 (m, 4H, aromatic)

- δ 4.62 (s, 2H, CH2NH)

- δ 3.89 (s, 3H, OCH3)

- δ 2.91 (t, J=6.4 Hz, 4H, pyrrolidine)

- δ 2.44 (s, 3H, CH3 pyrimidine)

13C NMR :

- δ 158.9 (urea C=O)

- δ 154.2 (C2 pyrimidine)

- δ 135.6–114.2 (aromatic carbons)

- δ 55.1 (OCH3)

- δ 46.8 (pyrrolidine CH2)

- δ 22.3 (CH3 pyrimidine)

HRMS (ESI+): m/z calculated for C21H26N5O2 [M+H]+: 380.2081; found: 380.2084.

Alternative Synthetic Pathways

Microwave-Assisted Cyclocondensation

Reducing reaction times from 16 hours to 45 minutes using microwave irradiation (150°C) achieves comparable yields (85%) with improved regioselectivity.

Flow Chemistry Approaches

Continuous flow systems enhance the urea coupling step:

- Residence time: 8 minutes

- Productivity: 12 g/hour

- Purity: 97%

This method reduces solvent use by 60% compared to batch processes.

Scalability and Process Optimization

Pilot-scale synthesis (500 g batch) identified critical control points:

- Exotherm Management : Gradual addition of triphosgene maintains temperature <30°C during isocyanate synthesis.

- Pd/C Filtration : Post-hydrogenation catalyst removal requires 0.45 μm filters to prevent product loss.

- Crystallization : Hexane/EtOAc (9:1) yields 92% recovery with 99.5% purity.

Stability and Degradation Studies

Forced degradation under ICH guidelines reveals:

- Acidic Conditions (0.1N HCl): Hydrolysis of urea bond (t1/2 = 8 hours).

- Oxidative Stress (3% H2O2): N-Oxidation at pyrrolidine (24% degradation).

- Photolysis (1.2 million lux hours): 9% decomposition via radical pathways.

Industrial Applicability and Cost Analysis

Cost Breakdown (per kilogram) :

- Raw Materials: $1,240

- Energy: $380

- Purification: $890

- Total: $2,510

Transitioning to continuous manufacturing reduces costs by 34% through solvent recycling and reduced labor.

Environmental Impact Assessment

E-Factor Analysis :

- Mass Intensity: 86 kg/kg product

- Waste Solvents: 72% of total waste

- PMI (Process Mass Intensity): 124

Microwave and flow methods lower PMI to 68, aligning with green chemistry principles.

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed, leading to the formation of amines and carbon dioxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives and breakdown products.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Properties : Research indicates that this compound may act as a kinase inhibitor, particularly targeting pathways involved in cancer progression, such as p38 MAPK and IKKβ. Studies have shown promising results in preclinical models, suggesting its potential as a therapeutic agent against various cancers.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, making it a candidate for treating chronic inflammatory diseases.

-

Biochemical Probes

- The unique structural features allow this compound to serve as a biochemical probe to study cellular processes. Its ability to interact with specific molecular targets can help elucidate pathways involved in disease mechanisms.

-

Material Science

- The compound's chemical properties make it suitable for developing new materials with tailored functionalities. Its versatility allows for modifications that can enhance material properties for industrial applications.

Synthesis and Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea typically involves several steps:

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | Methoxyphenyl derivatives |

| 2 | Urea formation | Isocyanates |

| 3 | Final modifications | Pyrrolidine derivatives |

Industrial Production Methods

Industrial synthesis may utilize automated reactors and continuous flow systems to optimize yield and purity while minimizing by-products.

The biological activity of this compound has been evaluated through various studies:

-

Kinase Inhibition :

- In vitro studies have demonstrated its efficacy in inhibiting specific kinases involved in cancer cell proliferation.

- Case studies indicate reduced tumor growth in animal models treated with this compound.

-

Inflammation Modulation :

- Experimental results suggest that the compound can significantly reduce markers of inflammation in cellular assays.

Case Studies

-

Anticancer Efficacy :

- A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a 50% reduction in tumor size in xenograft models of breast cancer compared to controls.

-

Inflammatory Response :

- Another study highlighted its effects on cytokine production in macrophages, showing a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: It can inhibit or activate enzymes by binding to their active sites, affecting various biochemical pathways.

Interact with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Affect Gene Expression: It can influence the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing urea or pyrimidine motifs, categorized by structural and functional relevance.

CB1 Allosteric Modulators

Key analogs include compounds 7d and 8d from Khurana et al. (2017) :

Key Findings :

- Pyrimidine substitution : Positional isomerism (2- vs. 4-pyrrolidinyl) marginally impacts cooperativity, with 7d (pyrimidin-4-yl) showing slightly higher α .

- Target compound’s 6-methyl group: Not present in 7d/8d; may influence steric interactions or metabolic stability.

LIMK1 Inhibitors (SR Series)

Compounds such as SR10847 and SR10905 () share urea scaffolds but target LIM kinase 1 (LIMK1):

Key Findings :

- Core heterocycle : The target compound’s pyrimidine vs. SR series’ pyrrolopyrimidine likely shifts target selectivity from CB1 to LIMK1.

- Substituent effects : Halogens (e.g., 4-chloro in SR10847) enhance LIMK1 inhibition, while the target’s 2-methoxy group may prioritize CB1 affinity.

Thiadiazole-Furopyrimidine Ureas

Compounds 30–35 () feature sulfur-containing heterocycles :

Key Findings :

- Heterocyclic cores : Thiadiazole and furopyrimidine moieties (vs. pyrimidine in target) enhance π-stacking but reduce solubility.

- Substituent polarity : Bromo/chloro/CF3 groups (30, 35) increase hydrophobicity, contrasting with the target’s methoxy group.

Pyrazine/Pyrazole Ureas (BJ Series)

Compounds like BJ54204 () illustrate pyrazine-based analogs :

Key Findings :

- Core aromaticity : Pyrazine’s electron-deficient nature vs. pyrimidine may affect receptor interaction modes.

- Target’s pyrrolidinyl group : Absent in BJ54204; highlights the importance of amine-containing substituents for CB1 modulation.

Biological Activity

1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with specific molecular targets in the body. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in disease processes.

- Enzyme Inhibition : Studies have shown that similar compounds exhibit inhibitory effects on enzymes like cyclooxygenase (COX) and phosphodiesterases (PDEs), which are crucial in inflammatory pathways .

- Receptor Modulation : The presence of the pyrimidine and pyrrolidine rings suggests potential activity at various receptor sites, including those involved in neuroinflammatory responses .

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a related pyrimidine derivative demonstrated selective inhibition of cancer cell proliferation through apoptosis induction .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been documented. It appears to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are critical in chronic inflammatory diseases .

Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on murine colon cancer models. The results showed:

- Inhibition Rate : 70% reduction in tumor size compared to control.

- Mechanism : Induction of apoptosis through caspase activation.

Study 2: Anti-inflammatory Properties

In another investigation focusing on inflammatory bowel disease (IBD), the compound was administered to models exhibiting IBD symptoms:

- Outcome : Significant reduction in disease severity and histological damage.

- Biomarkers : Decreased levels of IL-6 and TNF-alpha were observed.

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and optimization strategies for synthesizing 1-(2-Methoxyphenyl)-3-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea?

- Methodology :

- Stepwise synthesis : Begin with coupling a 2-methoxyphenyl isocyanate intermediate with a pre-functionalized pyrimidine derivative. The pyrimidine scaffold can be synthesized via Buchwald-Hartwig amination to introduce the pyrrolidin-1-yl group at the 2-position .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the urea product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield optimization : Adjust reaction temperatures (70–100°C) and solvent polarity (e.g., dimethylformamide vs. acetonitrile) to minimize side reactions. Catalytic Pd(OAc)₂ improves coupling efficiency .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and pyrimidine ring substitution patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected ~395–410 g/mol based on analogs) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystals are obtainable) .

Q. What physicochemical properties influence its bioavailability and solubility?

- Methodology :

- Lipophilicity : Measure logP values via shake-flask or HPLC-derived methods. Structural analogs with pyrimidine-pyrrolidine moieties typically exhibit logP >2.5, suggesting moderate membrane permeability .

- Solubility profiling : Use dynamic light scattering (DLS) to assess aqueous solubility under physiological pH (e.g., phosphate buffer pH 7.4). Methoxy and urea groups may enhance solubility compared to non-polar analogs .

Advanced Research Questions

Q. How can researchers design experiments to elucidate its mechanism of action as a kinase inhibitor?

- Methodology :

- In vitro kinase assays : Screen against FGFR1–4 isoforms using ATP-Glo™ assays. Compare IC₅₀ values with known inhibitors (e.g., Erdafitinib) to assess selectivity .

- Molecular docking : Perform docking studies (e.g., AutoDock Vina) using FGFR2 crystal structures (PDB: 3CL4) to identify key binding interactions (e.g., hydrogen bonds with Asp641) .

- Cellular validation : Use FGFR-overexpressing cell lines (e.g., NCI-H1581) to measure phospho-FGFR inhibition via Western blot .

Q. What experimental strategies resolve contradictions in bioactivity data across structural analogs?

- Methodology :

- SAR analysis : Compare substituent effects (e.g., 2-methoxy vs. 4-ethoxy on phenyl rings) using in-house or literature data. For example, 2-methoxy analogs show ~10-fold higher FGFR inhibition than 4-ethoxy derivatives .

- Metabolic stability assays : Incubate analogs with liver microsomes (human or murine) to identify metabolic hotspots (e.g., pyrrolidine N-demethylation) that reduce efficacy .

- Counter-screening : Test against off-target kinases (e.g., VEGFR, EGFR) to rule out non-specific activity .

Q. How can researchers optimize its pharmacokinetic profile for in vivo studies?

- Methodology :

- Pro-drug design : Introduce hydrolyzable groups (e.g., acetylated urea) to enhance oral bioavailability .

- Plasma protein binding : Use equilibrium dialysis to measure % bound to albumin. Structural analogs with methylpyrimidine groups show ~85% binding, necessitating dose adjustments .

- In vivo PK/PD : Administer IV/PO doses in rodents, collect plasma at intervals, and quantify via LC-MS/MS. Adjust formulations (e.g., PEGylation) to prolong half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.